tert-butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate
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Overview
Description
tert-Butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a tert-butyl ester group, a cyclopropyl group, and a methoxy group attached to the indole ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and tetrahydrofuran.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of indole derivatives on cellular processes and pathways.
Medicine:
Drug Development: Indole derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects . The cyclopropyl and methoxy groups can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
tert-Butyl 2-(5-fluoro-1H-indol-3-yl)acetate: Similar structure but with a fluorine atom instead of a methoxy group.
tert-Butyl 2-(3-acetyl-5-bromo-1H-indol-1-yl)acetate: Similar structure but with an acetyl and bromine group instead of a cyclopropyl and methoxy group.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C18H23NO3/c1-18(2,3)22-16(20)10-14-13-9-12(21-4)7-8-15(13)19-17(14)11-5-6-11/h7-9,11,19H,5-6,10H2,1-4H3 |
InChI Key |
ZVPNQSHCVCMBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(NC2=C1C=C(C=C2)OC)C3CC3 |
Origin of Product |
United States |
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